molecular formula C16H24O6 B3049196 Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- CAS No. 197513-69-2

Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)-

Cat. No. B3049196
CAS RN: 197513-69-2
M. Wt: 312.36 g/mol
InChI Key: BTPTYEGOHOHWCF-UHFFFAOYSA-N
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Description

“Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)-” is a chemical compound with the molecular formula C16H24O6 and a molecular weight of 312.36 . It is also known by its CAS number: 197513-69-2 .

Scientific Research Applications

Electrochemical Polymerization and Catalytic Activity

A study by Lu et al. (2014) explored the electrochemical polymerization of pyrrole containing TEMPO side chains on a Pt electrode. The research focused on the electrocatalytic activity of the polymer for benzyl alcohol oxidation, where benzaldehyde was the oxidation product instead of benzoic acid, demonstrating high electrocatalytic activity and potential applications in organic synthesis and electrochemical sensors Electrochimica Acta.

Synthetic Routes to Bioactive Molecules

Moshkin and Sosnovskikh (2013) reported a new synthetic route to N-benzyl-β-hydroxyphenethylamines starting from benzaldehydes, which are key intermediates for preparing 4-aryl-1,2,3,4-tetrahydroisoquinolines. This synthesis could be significant for developing pharmaceuticals and other bioactive compounds Tetrahedron Letters.

Bioproduction of Benzaldehyde

Craig and Daugulis (2013) investigated the enhanced bioproduction of benzaldehyde, a key flavor compound, using Pichia pastoris in a two-phase partitioning bioreactor. Their findings could influence the sustainable production of benzaldehyde for the flavor and fragrance industry Biotechnology and Bioengineering.

Material Science and Catalysis

In the field of material science and catalysis, Iraqui, Kashyap, and Rashid (2020) developed NiFe2O4 nanoparticles as an efficient and reusable catalyst for the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions. Their research highlights the potential of these nanoparticles in green chemistry and industrial applications Nanoscale Advances.

Structural and Optical Studies

Mekkey, Mal, and Kadhim (2020) conducted a study on the synthesis and optical properties of metal complexes derived from 3,4-dimethoxy benzaldehyde hydrazones. Their research provides insights into the structural and optical characteristics of these complexes, which could have implications in materials science and photonic applications University of Thi-Qar Journal of Science.

properties

IUPAC Name

4-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O6/c1-18-6-7-19-8-9-20-10-11-21-12-13-22-16-4-2-15(14-17)3-5-16/h2-5,14H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPTYEGOHOHWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622193
Record name 4-[(2,5,8,11-Tetraoxatridecan-13-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)-

CAS RN

197513-69-2
Record name 4-[(2,5,8,11-Tetraoxatridecan-13-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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